

# Navigating the Identity and Structure-Activity Relationship of VT-105: A Technical Guide

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Compound of Interest		
Compound Name:	VT-105	
Cat. No.:	B12370166	Get Quote

An examination of the investigational drug landscape reveals that the designation "VT-105" is ambiguous, referring to several distinct therapeutic candidates. This guide clarifies the identities of these compounds and provides an in-depth technical analysis of the structure-activity relationship (SAR) for the most likely candidate for such an evaluation: ACP-105, a nonsteroidal selective androgen receptor modulator (SARM). For other agents sharing this designation, their mechanisms of action are described to explain why a traditional SAR analysis is not applicable.

This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and pathway visualizations to support ongoing research and development efforts.

### Clarification of "VT-105" Designations

Initial research indicates that "**VT-105**" or similar nomenclature has been associated with at least five different investigational drugs, each with a unique molecular structure and mechanism of action. It is crucial to distinguish between these entities to accurately interpret scientific and clinical data.

ACP-105: A small molecule, nonsteroidal selective androgen receptor modulator (SARM).
 Due to its nature as a small molecule with a developed series of analogs, it is the primary focus of this structure-activity relationship guide.



- TRC105 (Carotuximab): A chimeric monoclonal antibody that targets CD105 (endoglin), a
  protein involved in angiogenesis. As a large biologic, its therapeutic activity is dictated by its
  binding to a specific epitope on its target protein, not by the incremental structural changes
  characteristic of small-molecule SAR studies.
- VT-1021: A cyclic pentapeptide that stimulates the expression of thrombospondin-1 (TSP-1), a protein with anti-angiogenic and immunomodulatory effects. While a peptide, its SAR would be explored through amino acid substitutions rather than the typical functional group modifications of small molecules.
- MB-105: A CD5-targeted Chimeric Antigen Receptor (CAR) T-cell therapy. This is a cell-based immunotherapy where a patient's T-cells are genetically engineered to recognize and attack cancer cells. Its efficacy is dependent on cellular and genetic engineering, not small-molecule SAR.
- DLX105: A single-chain anti-TNF- $\alpha$  antibody. Similar to TRC105, this is a biologic agent, and its activity is not amenable to a traditional small-molecule SAR analysis.

Given the user's request for an in-depth technical guide on the "core" structure-activity relationship, the remainder of this document will focus on ACP-105.

## In-Depth Technical Guide: The Structure-Activity Relationship of ACP-105

ACP-105 is a potent and selective androgen receptor modulator that was discovered through a high-throughput screening campaign and subsequent medicinal chemistry optimization. The primary public disclosure of its SAR is found in the Journal of Medicinal Chemistry publication, "Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators."[1]

## Data Presentation: Quantitative Structure-Activity Relationship of ACP-105 Analogs

The following table summarizes the quantitative data for key ACP-105 analogs as reported in the primary literature. The data is derived from a Receptor Selection and Amplification



Technology (R-SAT) assay, which measures the agonist activity of compounds at the androgen receptor (AR).

Compound	Structure	AR Activity (pEC50)	Notes
Lead Compound	(Structure not publicly available)	(Not specified)	Identified from a high- throughput screen.
Tropanol Derivative (2)	(Structure not publicly available)	7.9	A key intermediate demonstrating the importance of the tropanol scaffold.
exo-methyl Tropanol (9a)	(Structure not publicly available)	8.7	Approximately 10-fold more potent than the tropanol derivative (2), highlighting the beneficial effect of the exo-methyl group.
ACP-105 (1)	2-chloro-4-(3-hydroxy- 3-methyl-8- azabicyclo[3.2.1]octan -8-yl)-3- methylbenzonitrile	9.0 (wild-type AR)9.3 (T877A mutant AR)	The optimized lead compound with high potency and oral bioavailability.[1]
Antagonist (13)	(Structure not publicly available)	(Antagonist activity)	Demonstrates that small structural modifications can switch the activity from agonistic to antagonistic.[1]

Pharmacokinetic Properties of ACP-105



Parameter	Species	Value
Oral Bioavailability	Rat	38%
Oral Bioavailability	Dog	56%
Half-life	Human Hepatocytes	5.0 hours

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the development of ACP-105.

1. Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a cell-based functional assay used to identify and characterize ligands for a wide range of receptors, including nuclear hormone receptors like the androgen receptor.

- Principle: The assay relies on the principle that agonist binding to a transfected receptor can induce a signaling cascade that leads to cellular proliferation. This proliferative response is then quantified as a measure of agonist activity.
- Cell Line: NIH 3T3 cells are commonly used for this assay.[1]
- Methodology:
  - NIH 3T3 cells are transiently transfected with a plasmid encoding the human androgen receptor (wild-type or mutant).
  - The transfected cells are then plated into multi-well plates.
  - Serial dilutions of the test compounds (e.g., ACP-105 and its analogs) are added to the wells.
  - The cells are incubated for a period of several days to allow for agonist-induced cell growth.



- Cell proliferation is quantified using a suitable method, such as a fluorescent or luminescent readout that correlates with cell number.
- The data is then used to generate dose-response curves and calculate potency values such as pEC50.
- Significance: This assay was crucial for the initial identification of lead compounds from a high-throughput screen and for quantifying the potency of synthesized analogs during the optimization of ACP-105.[1]

#### 2. In Vivo Hershberger Assay

The Hershberger assay is a standardized in vivo method used to assess the androgenic and antiandrogenic activity of compounds.

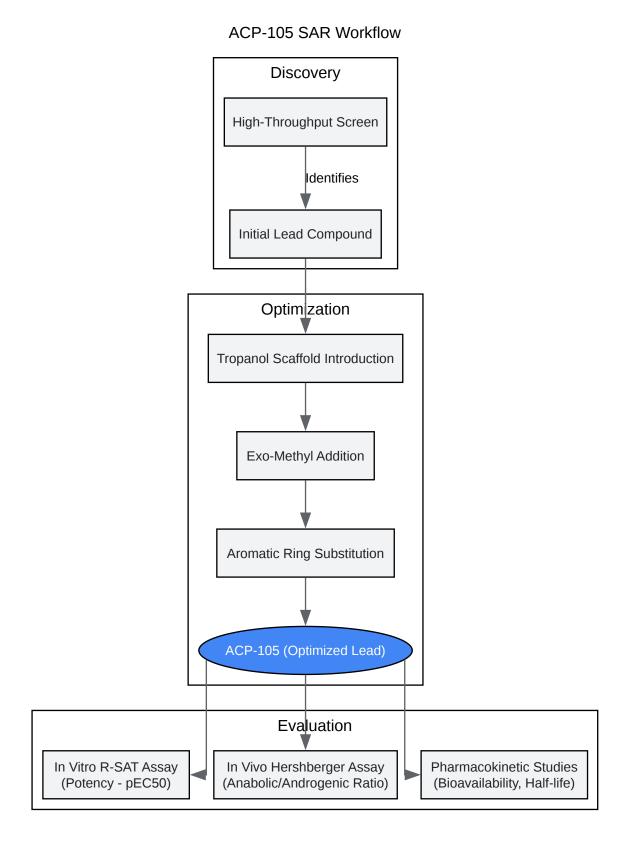
- Principle: The assay is based on the weight changes of androgen-dependent tissues in castrated male rats in response to the administration of a test compound.
- Animal Model: Immature, castrated male rats.
- Methodology:
  - Pre-pubertal male rats are castrated and allowed to recover.
  - The animals are then treated with the test compound (e.g., ACP-105) daily for a specified period (typically 10 days).
  - For assessing antiandrogenic activity, the test compound is co-administered with a known androgen like testosterone propionate.
  - At the end of the treatment period, the animals are euthanized, and specific androgendependent tissues (e.g., ventral prostate, seminal vesicles, levator ani muscle) are dissected and weighed.
  - An increase in the weight of these tissues indicates androgenic activity, while a prevention
    of testosterone-induced weight gain indicates antiandrogenic activity.



 Significance: This assay was used to demonstrate the in vivo anabolic and androgenic effects of ACP-105, confirming its activity as a SARM with a favorable profile of potent anabolic effects on muscle with minimal effects on the prostate.

### **Mandatory Visualization**





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#### References

- 1. Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators PubMed [pubmed.ncbi.nlm.nih.gov]
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